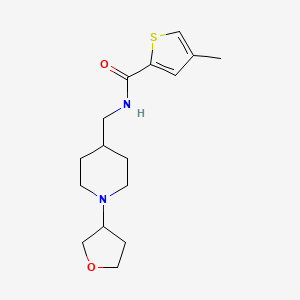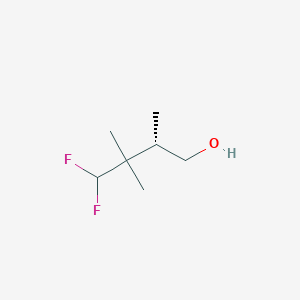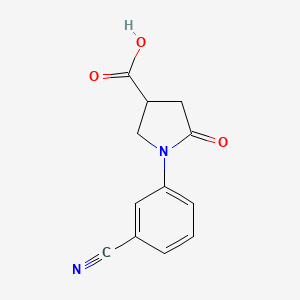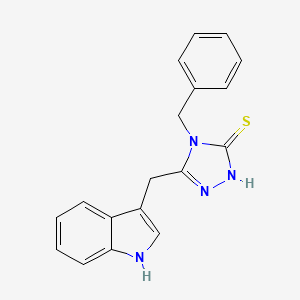
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'compound X' in scientific literature.
Scientific Research Applications
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea has been studied extensively for its potential therapeutic applications. It has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, it has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, it has been found to have anti-viral properties, making it a potential treatment for viral infections such as HIV.
Mechanism of Action
The mechanism of action of 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea involves the inhibition of specific enzymes and proteins that are involved in cancer cell growth, inflammation, and viral replication. Specifically, this compound inhibits the activity of tyrosine kinases and phosphatases, which are involved in cancer cell growth and proliferation. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation. Finally, it inhibits the activity of reverse transcriptase, which is involved in viral replication.
Biochemical and Physiological Effects
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit inflammation, and inhibit viral replication. Additionally, it has been found to have low toxicity and good bioavailability, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One advantage of studying 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea in lab experiments is its potential therapeutic applications. This compound has been found to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for drug development. Additionally, it has low toxicity and good bioavailability, making it a safe and effective compound to study. One limitation of studying this compound is its complex synthesis method, which may limit its availability for study.
Future Directions
There are many future directions for the study of 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea. One potential direction is the development of this compound as a cancer treatment. Further study is needed to determine the efficacy and safety of this compound in clinical trials. Another potential direction is the study of this compound as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, further study is needed to determine the potential of this compound as a treatment for viral infections such as HIV.
Synthesis Methods
The synthesis of 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea involves the reaction of 2-(2-Fluorophenyl)-4-methylthiazol-5-ylmethylamine with 2-methoxyphenyl isocyanate. The reaction takes place in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea.
properties
IUPAC Name |
1-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-12-17(26-18(22-12)13-7-3-4-8-14(13)20)11-21-19(24)23-15-9-5-6-10-16(15)25-2/h3-10H,11H2,1-2H3,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNRBPOSRRMSJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2850598.png)
![3-[4-(Acetylamino)phenyl]-2-phenylpropanoic acid](/img/structure/B2850599.png)

![N-(2,4-dimethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2850601.png)


![5-Bromo-6-fluorobenzo[d]thiazol-2-amine](/img/structure/B2850607.png)

![2-(2,5-Dimethylphenyl)sulfonyl-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2850609.png)
![2-benzyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2850614.png)
![N-(4-methoxyphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2850615.png)
![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2850616.png)